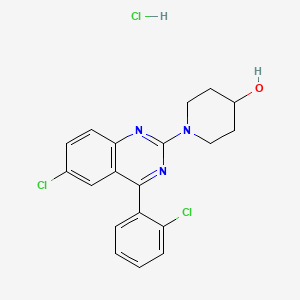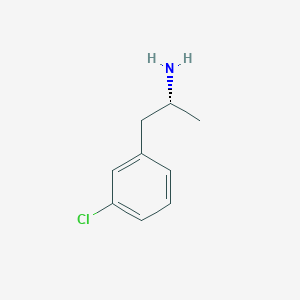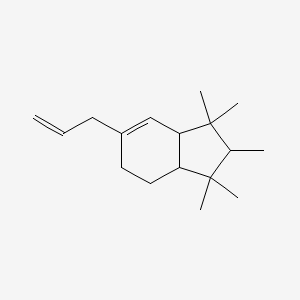
4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a piperidinol moiety linked to a quinazoline ring system, both of which are substituted with chlorine atoms. The presence of these functional groups imparts unique chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride typically involves multi-step organic reactions. The initial step often includes the formation of the quinazoline ring system, followed by the introduction of the piperidinol moiety. Chlorination reactions are then employed to introduce the chlorine atoms at specific positions on the aromatic rings. The final step involves the formation of the monohydrochloride salt, which is achieved by treating the compound with hydrochloric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine-substituted positions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include quinazoline N-oxides, dihydroquinazoline derivatives, and various substituted quinazoline compounds.
Applications De Recherche Scientifique
4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the quinazoline ring system allows it to interact with nucleic acids and proteins, potentially inhibiting their function. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(4-bromophenyl)-1-(2,6-difluorobenzyl)-4-piperidinol
- Trifluoromethylpyridines
Uniqueness
Compared to similar compounds, 4-Piperidinol, 1-(6-chloro-4-(2-chlorophenyl)-2-quinazolinyl)-, monohydrochloride is unique due to its specific substitution pattern and the presence of both piperidinol and quinazoline moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
Numéro CAS |
86892-32-2 |
|---|---|
Formule moléculaire |
C19H18Cl3N3O |
Poids moléculaire |
410.7 g/mol |
Nom IUPAC |
1-[6-chloro-4-(2-chlorophenyl)quinazolin-2-yl]piperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C19H17Cl2N3O.ClH/c20-12-5-6-17-15(11-12)18(14-3-1-2-4-16(14)21)23-19(22-17)24-9-7-13(25)8-10-24;/h1-6,11,13,25H,7-10H2;1H |
Clé InChI |
STBUEXKJARHVJB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1O)C2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















